

Spectroscopic Profile of 2-Bromo-4-fluoro-5-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-fluoro-5-methylbenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound **2-Bromo-4-fluoro-5-methylbenzonitrile** (CAS No. 916792-07-9). Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and computational models. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their analytical endeavors.

Compound at a Glance

- IUPAC Name: **2-Bromo-4-fluoro-5-methylbenzonitrile**
- Molecular Formula: C₈H₅BrFN
- Molecular Weight: 214.04 g/mol
- Chemical Structure:

(Note: A proper chemical structure image would be inserted here in a full document)

Predicted Spectral Data

The following tables summarize the predicted spectroscopic data for **2-Bromo-4-fluoro-5-methylbenzonitrile**. These predictions are derived from computational algorithms and serve as a reference for the identification and characterization of the compound.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~ 7.75	d	~ 8.5	1H	H-6
~ 7.20	d	~ 6.0	1H	H-3
~ 2.45	s	-	3H	- CH_3

Note: Chemical shifts are estimates and may vary based on experimental conditions. The multiplicity of H-6 is a doublet due to coupling with the adjacent fluorine atom ($^4\text{J H-F}$). The multiplicity of H-3 is a doublet due to coupling with the fluorine atom ($^3\text{J H-F}$).

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 162 (d, $J \approx 255$ Hz)	C-4
~ 138 (d, $J \approx 4$ Hz)	C-6
~ 135 (d, $J \approx 9$ Hz)	C-5
~ 117.5	C-1
~ 116.5 (d, $J \approx 22$ Hz)	C-3
~ 115.5	-CN
~ 105 (d, $J \approx 25$ Hz)	C-2
~ 14.5	- CH_3

Note: Carbons in proximity to the fluorine atom are expected to exhibit splitting (doublets, d) with characteristic C-F coupling constants.

Table 3: Predicted FT-IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3080	Weak	Aromatic C-H Stretch
~ 2930	Weak	Methyl C-H Stretch
~ 2230	Medium-Strong	C≡N (Nitrile) Stretch
~ 1600, 1480	Medium	Aromatic C=C Bending
~ 1250	Strong	C-F Stretch
~ 880	Strong	C-H Out-of-plane Bending
~ 650	Medium	C-Br Stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
213/215	100	[M] ⁺ (Molecular Ion)
134	80	[M - Br] ⁺
107	40	[M - Br - HCN] ⁺

Note: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with peaks at m/z and m/z+2 in an approximate 1:1 ratio.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-15 mg of **2-Bromo-4-fluoro-5-methylbenzonitrile** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Place the NMR tube in the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using a standard single-pulse sequence.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing:
 - Apply a line broadening factor (e.g., 0.3 Hz for ^1H , 1.0 Hz for ^{13}C).
 - Perform Fourier transformation, phase correction, and baseline correction.
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or a sample press for KBr pellets.

Procedure (ATR Method):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

- Sample Application: Place a small amount of the solid **2-Bromo-4-fluoro-5-methylbenzonitrile** sample directly onto the ATR crystal.
- Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
- Data Acquisition: Acquire the IR spectrum, typically over a range of 4000-400 cm^{-1} .
- Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

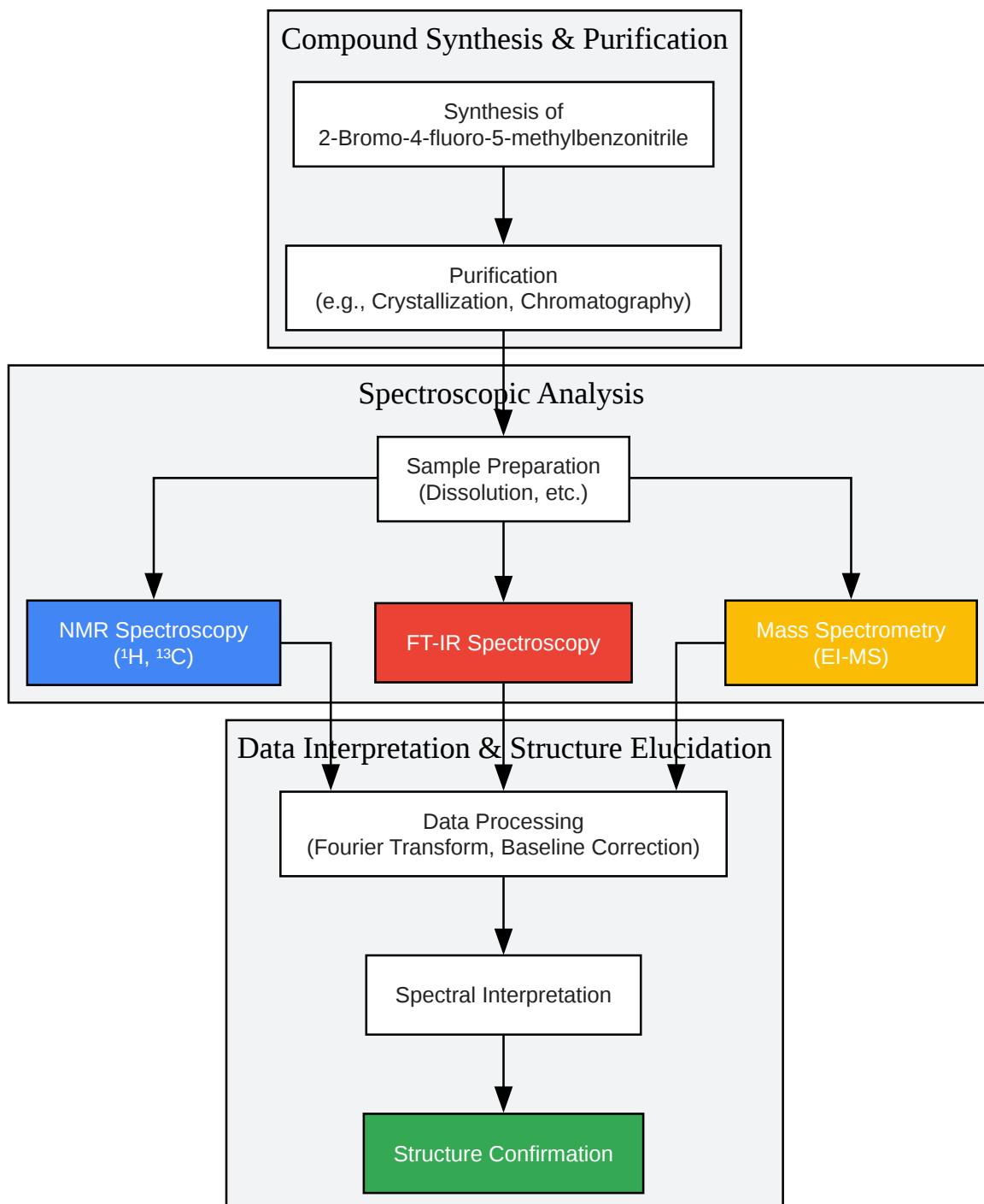
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

Procedure:

- Sample Introduction: Introduce a dilute solution of the sample into the GC, which separates the compound from the solvent and any impurities. The compound then enters the mass spectrometer's ion source.
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z .

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Bromo-4-fluoro-5-methylbenzonitrile**.

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A logical workflow for the spectroscopic analysis of a chemical compound.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com